L-798106

Beschreibung

Overview of Prostaglandin (B15479496) E2 (PGE2) and its Receptors (EP1-4)

Prostaglandin E2 (PGE2) mediates its effects through four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are distinguished by their amino acid identities, ligand binding profiles, and signal transduction properties. frontiersin.org EP receptors are expressed in various tissues, including the kidney, vasculature, and nervous system. frontiersin.org

The EP receptor subtypes couple to different intracellular signaling pathways. The EP1 receptor is typically coupled to Gq proteins, leading to an increase in intracellular calcium concentration. frontiersin.orgkuzumoto-clinic.net EP2 and EP4 receptors are coupled to Gs proteins, which results in the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. frontiersin.orgkuzumoto-clinic.net The EP3 receptor exhibits more complex signaling, as multiple isoforms generated by alternative splicing can couple to different G proteins, including Gi/o, which inhibits adenylyl cyclase and decreases cAMP, and potentially Gs or Gq depending on the isoform. frontiersin.orgkuzumoto-clinic.netfrontiersin.org This diversity in coupling allows PGE2 to elicit a wide range of cellular responses.

Historical Context of EP3 Receptor Antagonists and L-798106 Discovery

The diverse and sometimes opposing effects of PGE2, mediated by its different receptor subtypes, highlighted the need for selective ligands to dissect the specific roles of each EP receptor in various physiological and pathological processes. frontiersin.org The EP3 receptor, in particular, garnered interest due to its involvement in processes such as platelet aggregation, vasoconstriction, and inflammation. nih.govacs.org

The development of selective EP3 receptor antagonists has been a focus of research to understand the therapeutic potential of targeting this specific receptor subtype. This compound emerged as one of the early potent and selective antagonists for the prostanoid EP3 receptor. sigmaaldrich.com Its discovery and characterization have been instrumental in studying the specific functions mediated by EP3 receptors both in vitro and in vivo. sigmaaldrich.com Research into the structure-activity relationships of various compounds, such as cinnamic acylsulfonamide analogues, contributed to the identification and optimization of molecules with selective affinity for the human EP3 receptor. medchemexpress.comrndsystems.combio-techne.com

Nomenclature and Synonyms of this compound (e.g., CM9, GW671021)

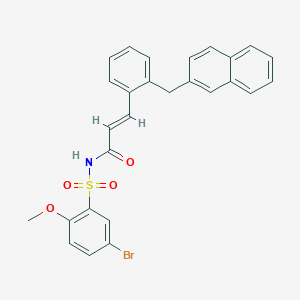

This compound is the primary designation for this chemical compound. It is also known by several synonyms in the scientific literature and commercial sourcing. These alternative names include CM9 and GW671021. rndsystems.comcaymanchem.comtargetmol.com The chemical name for this compound is N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide. rndsystems.comcaymanchem.comtocris.com Its CAS number is 244101-02-8. rndsystems.comcaymanchem.comtocris.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22BrNO4S/c1-33-25-14-13-24(28)18-26(25)34(31,32)29-27(30)15-12-21-7-3-5-9-23(21)17-19-10-11-20-6-2-4-8-22(20)16-19/h2-16,18H,17H2,1H3,(H,29,30)/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTKFNUPVBULRJ-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741421 | |

| Record name | N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244101-02-8 | |

| Record name | (2E)-N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244101-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-798106 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Profile of L 798106

Receptor Selectivity and Affinity

L-798106 demonstrates a high degree of selectivity for the EP3 receptor compared to other prostanoid receptor subtypes. This selectivity is a key aspect of its pharmacological characterization.

EP3 Receptor Antagonism (K_i = 0.3 nM)

Research indicates that this compound is a potent and highly selective antagonist of the prostanoid EP3 receptor. Its affinity for the human EP3 receptor has been reported with a K_i value of 0.3 nM. medchemexpress.comtocris.comrndsystems.comcaymanchem.commedchemexpress.com This low K_i value signifies a strong binding affinity to the EP3 receptor.

Activity at Other Prostanoid Receptors (EP1, EP2, EP4)

While exhibiting high affinity for the EP3 receptor, this compound shows significantly lower activity at other prostanoid receptors, including EP1, EP2, and EP4. Studies report K_i values of 916 nM for EP4, and >5000 nM for both EP1 and EP2 receptors. medchemexpress.comtocris.comrndsystems.comcaymanchem.commedchemexpress.com This substantial difference in affinity underscores its selectivity for EP3.

The binding affinities of this compound for various prostanoid receptors are summarized in the table below:

Blocking Sulprostone (B1662612) Activity (EP3 Agonist)

This compound has been shown to effectively block the activity of sulprostone, a known EP3 receptor agonist. medchemexpress.comtocris.comcaymanchem.comscientificlabs.co.ukfishersci.beusbio.net This antagonistic effect has been observed in various experimental settings, including studies on guinea pig vas deferens and trachea, where this compound at a concentration of 0.2 µM successfully blocked the EP3 agonist activity of sulprostone. caymanchem.comcaymanchem.com It has also been used to attenuate sulprostone-induced inhibition of electrical field stimulation-evoked twitch and contractile responses in vivo. tocris.com Furthermore, this compound counteracted the effect of sulprostone on platelet aggregation and adhesion in vitro. karger.com

Mechanism of Action

The primary mechanism of action of this compound is centered on its antagonistic activity at the EP3 receptor, influencing downstream signaling pathways.

Antagonism of EP3 Receptor-Mediated Signaling

As a selective EP3 receptor antagonist, this compound inhibits the cellular responses that are typically mediated by the activation of the EP3 receptor by its endogenous ligand, PGE2, or by exogenous agonists like sulprostone. medchemexpress.comtocris.com By competitively binding to the EP3 receptor, this compound prevents the interaction of agonists and thus blocks the initiation of downstream signaling cascades. scbt.com This antagonism has been demonstrated in various contexts, including the inhibition of sulprostone-induced effects. medchemexpress.comtocris.comcaymanchem.comscientificlabs.co.ukfishersci.beusbio.net Studies have also shown that this compound can influence processes like cell proliferation and migration, potentially through its antagonistic action on EP3 receptors. nih.gov Its use has helped to elucidate the role of EP3 receptor activation in various physiological and pathophysiological processes, such as the vascular contraction effect of PGE2. scientificlabs.co.ukusbio.net

Modulation of G-protein Coupled Receptor (GPCR) Signaling

The EP3 receptor is a G-protein coupled receptor (GPCR). tocris.comresearchgate.netnih.gov EP3 receptors are known to couple to Gαi subunits, which typically leads to a decrease in intracellular cAMP levels. ahajournals.orgkarger.com By acting as an antagonist, this compound can modulate this GPCR signaling pathway. karger.comnih.govbiomolther.org Research has investigated the influence of this compound on downstream signaling molecules associated with EP3 receptor activation, such as Gi-protein and cAMP levels. nih.gov In some studies, this compound treatment led to a decrease in Gi-protein levels and an increase in cAMP levels in specific cell lines, consistent with its role as an EP3 antagonist that interferes with Gi-mediated signaling. nih.gov However, recent research also suggests that this compound may exhibit biased agonism at the Gαz pathway for some human EP3 isoforms, an effect not observed in mouse orthologs, highlighting the complexity of GPCR signaling modulation and potential species differences. researchgate.net

Gi-protein-AC-cAMP Pathway

EP3 receptors are known to couple to Gi proteins, which typically leads to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in intracellular cAMP levels nih.govoup.com. Studies investigating the effects of this compound on this pathway have yielded valuable insights. In SK-BR-3 breast cancer cells, treatment with this compound significantly increased cAMP levels, contrasting with the decrease observed upon treatment with the EP1/EP3 agonist sulprostone or PGE2 nih.govdovepress.com. This suggests that in this context, this compound acts to oppose the Gi-mediated inhibitory effect on cAMP production nih.govdovepress.com. Similarly, in mouse embryonic fibroblasts (MEFs), this compound treatment markedly facilitated differentiation, which is consistent with an increase in cAMP levels via the cAMP/PKA/PPARγ pathway, as EP3 activation typically suppresses differentiation by decreasing cAMP oup.com. In the medullary thick ascending limb (mTAL) of the kidney, this compound was found to block the PGE2-evoked reduction in cAMP nih.gov.

Here is a summary of the observed effects of this compound on cAMP levels in different cell types:

| Cell Type | This compound Effect on cAMP Levels | Reference |

| SK-BR-3 cells | Increased | nih.govdovepress.com |

| MEFs | Increased (facilitates differentiation, consistent with increased cAMP) | oup.com |

| mTAL cells | Blocks PGE2-evoked reduction | nih.gov |

ERK1/2 Phosphorylation

The EP3 receptor can also signal through the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) nih.gov. Research on the impact of this compound on ERK1/2 phosphorylation has shown varied results depending on the cell type. In SK-BR-3 cells, treatment with this compound significantly increased p-ERK1/2 expression nih.gov. Conversely, in HTR-8/SVneo cells, an EP3-specific antagonist, this compound, suppressed the expression of p-ERK1/2 nih.gov. In JEG-3 cells, while sulprostone stimulated p-ERK1/2 expression, this compound did not cause a significant change nih.gov. These findings suggest that the effect of this compound on ERK1/2 phosphorylation may be cell-type specific.

Here is a summary of the observed effects of this compound on p-ERK1/2 levels:

| Cell Type | This compound Effect on p-ERK1/2 Levels | Reference |

| SK-BR-3 cells | Increased | nih.gov |

| HTR-8/SVneo cells | Suppressed | nih.gov |

| JEG-3 cells | No significant change | nih.gov |

Phosphatidylinositol 3-kinase (PI3K) Pathway

The PI3K pathway is another signaling cascade potentially influenced by EP3 receptor activation nih.gov. Studies have indicated that EP3 can signal via PI3K nih.gov. Furthermore, the upregulation of β-catenin induced by PGE2 has been shown to be mediated through the activation of PI3K/AKT and GSK-3β pathways, with EGFR and Src also being involved spandidos-publications.com. While the provided search results mention the PI3K pathway in the context of EP3 signaling and its involvement in processes like cell proliferation and migration nih.govspandidos-publications.com, there is no direct data presented on the specific effect of this compound on the PI3K pathway in the search results.

Gαz Pathway Biased Agonism and Isoform-Specificity

Recent research has revealed a more nuanced interaction of this compound with EP3 receptors, particularly concerning Gαz signaling and isoform specificity researchgate.netresearchgate.netpatsnap.comnih.gov.

Human EP3 Isoforms and C-termini Variations

A significant aspect of EP3 receptor pharmacology is the existence of multiple isoforms in humans, which differ primarily in the sequence of their C-termini researchgate.netresearchgate.netpatsnap.comnih.gov. There are more than twelve identified human EP3 isoforms researchgate.netresearchgate.netpatsnap.comnih.gov. These variations in the C-terminal tail can influence the signaling mechanisms engaged by each isoform researchgate.netresearchgate.netpatsnap.comnih.gov. Studies utilizing BRET-based biosensor technology have aimed to define the signaling profiles for each human EP3 isoform researchgate.netresearchgate.netpatsnap.comnih.gov.

Species-Dependent Gαz Efficacy (e.g., Threonine at position 107 in human EP3)

Intriguingly, this compound has been found to act as a biased agonist of the Gαz pathway for some human EP3 isoforms researchgate.netresearchgate.netpatsnap.comnih.gov. This biased agonism, where a ligand preferentially activates one signaling pathway over others, is not observed in the mouse EP3 isoform α researchgate.netresearchgate.netpatsnap.comnih.gov. This species-dependent difference in this compound-mediated Gαz efficacy appears to be linked to the presence of a threonine residue at position 107 in the binding site of human EP3 researchgate.netresearchgate.netpatsnap.comnih.gov. Most other species, including mice, have a serine at this position researchgate.netresearchgate.netpatsnap.comnih.gov. This highlights the critical importance of considering species and receptor isoform differences when studying the pharmacological profiles of EP3 ligands and their potential therapeutic applications researchgate.netresearchgate.netpatsnap.comnih.gov.

In Vitro Research Applications of L 798106

Cellular Signaling Studies

L-798106 has been instrumental in elucidating the complex roles of the EP3 receptor in various cellular signaling pathways.

In vitro studies have demonstrated that this compound can influence the expression of cyclooxygenase-2 (COX-2), an enzyme crucial for prostaglandin (B15479496) synthesis. In primary medullary thick ascending limb (mTAL) cells, this compound was found to increase COX-2 mRNA levels. physiology.orgnih.gov Specifically, it caused a twofold increase in COX-2 mRNA in isotonic media and a fourfold increase in cells exposed to hypertonic conditions (400 mosmol/kg H2O). physiology.orgnih.govahajournals.org This suggests that antagonism of the EP3 receptor by this compound mitigates a suppressive influence on COX-2 expression. physiology.org Further studies on isolated mTAL tubules confirmed that this compound increased COX-2 mRNA by twofold. physiology.orgnih.govphysiology.org This upregulation of COX-2 by this compound was also observed at the protein level in the outer medulla of mice. physiology.org

Table 1: Effect of this compound on COX-2 mRNA Expression in mTAL Cells

| Condition | Fold Increase in COX-2 mRNA |

| Isotonic Media | 2-fold |

| Hypertonic Media (400 mosmol/kg H2O) | 4-fold |

Research indicates that this compound can modulate the expression of proinflammatory cytokines. targetmol.com Cytokines are key regulators of host responses to infection, immune responses, and inflammation. nih.gov Some cytokines are proinflammatory, exacerbating disease, while others are anti-inflammatory, promoting healing. nih.gov this compound has been noted to suppress the levels of pro-inflammatory cytokines in the context of atherosclerosis. targetmol.com Proinflammatory cytokines such as Interleukin (IL)-1 and tumor necrosis factor (TNF) can produce fever, inflammation, and tissue destruction. nih.gov

This compound has been shown to affect intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in many biological processes. nih.govscispace.com In SK-BR-3 breast cancer cells, treatment with this compound led to a significant increase in cAMP concentrations. nih.gov For instance, 10 nM of this compound increased cAMP levels to 111% of the control. nih.gov This effect is consistent with the antagonism of the EP3 receptor, which is often coupled to inhibitory G-proteins (Gi) that suppress adenylyl cyclase and, consequently, cAMP production. nih.gov By blocking the EP3 receptor, this compound can lead to an increase in cAMP levels. nih.gov

A significant area of in vitro research involving this compound has been its effects on cell proliferation and migration, particularly in cancer cell lines. nih.govnih.govresearchgate.net In SK-BR-3 breast cancer cells, this compound was found to significantly reduce both cell proliferation and migration. nih.govdovepress.com Treatment with this compound at concentrations of 10 nM, 100 nM, and 1,000 nM reduced SK-BR-3 cell proliferation to 88%, 86%, and 91% of the control, respectively. nih.gov Similarly, this compound at 100 nM and 1,000 nM reduced the migration rate of these cells to 54% and 41% of the control, respectively. nih.govdovepress.com In endometrial cancer cells, this compound also demonstrated a dose-dependent decrease in cell viability, consistent with an anti-proliferative effect. nih.gov

Table 2: Effect of this compound on SK-BR-3 Cell Proliferation and Migration

| Concentration | Proliferation (% of Control) | Migration Rate (% of Control) |

| 10 nM | 88% | Not Reported |

| 100 nM | 86% | 54% |

| 1,000 nM | 91% | 41% |

This compound is characterized as a potent and highly selective EP3 receptor antagonist, with Ki values of 0.3 nM for the EP3 receptor, which is significantly lower than its affinity for other prostanoid receptors like EP4 (916 nM), EP1 (>5000 nM), and EP2 (>5000 nM). tocris.commedchemexpress.com In functional assays, this compound has been shown to antagonize the effects of EP3 agonists. For example, it attenuates the sulprostone-induced inhibition of twitch and contractile responses. tocris.com However, some research suggests a more complex interaction. One study found that this compound can act as a biased agonist of the Gαz pathway for some human EP3 receptor isoforms, an effect not observed in the mouse EP3 isoform α. researchgate.netdomaintherapeutics.canih.gov This highlights the importance of considering species and isoform differences in in vitro studies. domaintherapeutics.canih.gov

Specific Cell Line and Tissue Models

The effects of this compound have been investigated in a variety of specific cell lines and tissue models to understand the role of the EP3 receptor in different biological contexts. These include:

Breast Cancer Cell Lines: SK-BR-3 and T-47D cells have been used to study the impact of EP3 antagonism on cell proliferation, migration, and signaling pathways. nih.govdovepress.com

Endometrial Cancer Cell Lines: The RL95-2 cell line has been utilized to investigate the anti-proliferative effects of this compound in endometrial cancer. nih.gov

Renal Tissues: Primary cultures of medullary thick ascending limb (mTAL) cells and isolated mTAL tubules from mice have been instrumental in studying the regulation of COX-2 by the EP3 receptor. physiology.orgnih.gov

Neuronal Tissues: Rat locus coeruleus neurons have been used in ex vivo brain slice preparations to characterize the pharmacological effects of EP3 receptor modulation on neuronal firing activity. frontiersin.org

Smooth Muscle Tissues: Guinea-pig vas deferens and tracheal smooth muscle have been employed in studies to assess the antagonistic properties of this compound on EP3 receptor-mediated muscle contraction. medchemexpress.comtargetmol.com

Adipose Tissue: Mouse embryonic fibroblasts (MEFs) and 3T3-L1 preadipocytes have been used as models to study the role of the EP3 receptor in adipogenesis and lipolysis. nih.gov

Guinea Pig Vas Deferens and Trachea Studies

In studies utilizing guinea pig tissues, this compound has been instrumental in characterizing the role of the EP3 receptor in smooth muscle contraction and nerve transmission.

Research has shown that this compound, at a concentration of 0.2 µM, effectively blocks the activity of the EP3 agonist sulprostone (B1662612) in both guinea pig vas deferens and trachea caymanchem.com. This antagonistic action demonstrates the compound's specificity for the EP3 receptor in these tissues.

Furthermore, this compound has been observed to attenuate the inhibitory effects of sulprostone on electrically-evoked twitch and contractile responses in guinea pig preparations tocris.com. In the guinea pig trachea, this compound has been used to investigate the influence of EP3 receptors on acetylcholine (B1216132) (ACh) release from parasympathetic nerves tocris.com.

| Tissue | Application of this compound | Observed Effect | Reference |

|---|---|---|---|

| Guinea Pig Vas Deferens | Blockade of EP3 agonist (sulprostone) activity | Effective blockade at 0.2 µM | caymanchem.com |

| Guinea Pig Trachea | Blockade of EP3 agonist (sulprostone) activity | Effective blockade at 0.2 µM | caymanchem.com |

| Guinea Pig Trachea | Investigation of acetylcholine release from parasympathetic nerves | Used to study the role of EP3 receptors in neurotransmission | tocris.com |

Medullary Thick Ascending Limb (mTAL) Cells

In the context of renal physiology, this compound has been a valuable tool for understanding the regulation of cyclooxygenase-2 (COX-2) in medullary thick ascending limb (mTAL) cells, particularly in response to hypertonic stress.

Studies have demonstrated that hypertonic conditions, such as those induced by high sodium chloride (NaCl) concentrations, lead to an increase in COX-2 expression in mTAL cells caymanchem.commedchemexpress.comnih.govplos.org. This compound, by blocking the EP3 receptor, has been shown to further enhance this COX-2 expression.

In primary mTAL cells, exposure to hypertonic media (400 mosmol/kg H2O) resulted in a twofold increase in COX-2 mRNA. The addition of this compound in isotonic media also led to a twofold increase in COX-2 mRNA, and this effect was amplified to a fourfold increase when combined with hypertonic conditions caymanchem.commedchemexpress.comnih.govplos.org. These findings suggest that the EP3 receptor plays a negative feedback role in regulating COX-2 expression in mTAL cells.

| Condition | Fold Increase in COX-2 mRNA | Reference |

|---|---|---|

| Hypertonic Media (400 mosmol/kg H2O) | 2-fold | caymanchem.commedchemexpress.comnih.govplos.org |

| This compound in Isotonic Media | 2-fold | caymanchem.commedchemexpress.comnih.govplos.org |

| This compound in Hypertonic Media (400 mosmol/kg H2O) | 4-fold | caymanchem.commedchemexpress.comnih.govplos.org |

3T3-L1 Adipocytes

The role of the EP3 receptor in adipogenesis and lipolysis has been investigated using the 3T3-L1 preadipocyte cell line, with this compound serving as a key pharmacological tool.

Research indicates that the activation of the EP3 receptor suppresses adipogenesis. Conversely, treatment with this compound has been shown to facilitate the differentiation of mouse embryonic fibroblasts (MEFs) into adipocytes in a dose-dependent manner nih.gov. This suggests that the EP3 receptor normally acts as a negative regulator of adipocyte differentiation.

In addition to its effects on adipogenesis, this compound has been found to enhance lipolysis in rat primary adipocytes in a dose- and time-dependent manner nih.gov. This effect is consistent with the blockade of an inhibitory signal mediated by the EP3 receptor.

| Cell Type | Application of this compound | Observed Effect | Reference |

|---|---|---|---|

| Mouse Embryonic Fibroblasts (MEFs) | Induction of differentiation | Facilitated differentiation into adipocytes in a dose-dependent manner | nih.gov |

| Rat Primary Adipocytes | Stimulation of lipolysis | Enhanced lipolysis in a dose- and time-dependent manner | nih.gov |

Human Umbilical Vein Endothelial Cells (HUVECs)

A review of the available scientific literature did not yield specific in vitro research applications of this compound in studies involving Human Umbilical Vein Endothelial Cells (HUVECs).

Pancreatic β-cells and Insulin (B600854) Secretion

In the field of endocrinology, this compound has been utilized to explore the role of the EP3 receptor in the regulation of insulin secretion from pancreatic β-cells.

Studies have shown that islets from a type 2 diabetes mouse model (BTBRob/ob) exhibit increased glucose-stimulated insulin secretion (GSIS) when treated with this compound tocris.com. This suggests that the EP3 receptor may contribute to the impaired β-cell function observed in this model.

Importantly, similar effects have been observed in human islets. While this compound did not affect GSIS in islets from non-diabetic donors, it significantly improved insulin secretion in islets from donors with type 2 diabetes tocris.com. These findings highlight the potential of EP3 receptor antagonism as a therapeutic strategy for improving β-cell function in type 2 diabetes.

| Islet Source | Effect of this compound on GSIS | Reference |

|---|---|---|

| BTBRob/ob Mouse Model (Type 2 Diabetes) | Increased GSIS | tocris.com |

| Human Islets (Non-diabetic donors) | No effect | tocris.com |

| Human Islets (Donors with Type 2 Diabetes) | Improved insulin secretion | tocris.com |

Human Airway Smooth Muscle Cells (HASMCs)

Based on a review of the current scientific literature, there are no specific in vitro research applications of this compound reported in studies involving Human Airway Smooth Muscle Cells (HASMCs).

Nodose/Jugular Ganglia Neurons

This compound has been employed in studies investigating the role of the EP3 receptor in the function of vagal sensory neurons located in the nodose and jugular ganglia, particularly in the context of cough reflexes.

Research has demonstrated that prostaglandin E2 (PGE2)-induced cough in vivo and vagal nerve depolarization in vitro can be inhibited by the administration of this compound plos.org. This indicates that the EP3 receptor is involved in mediating the tussive effects of PGE2 through the activation of vagal sensory nerves.

In these studies, this compound was shown to attenuate PGE2-evoked coughs. Furthermore, in electrophysiological recordings from individual vagal pulmonary C-neurons, this compound was found to suppress PGE2-induced currents plos.org.

| Model System | Application of this compound | Observed Effect | Reference |

|---|---|---|---|

| In vivo (guinea pig) | Inhibition of PGE2-induced cough | Attenuated cough response | plos.org |

| In vitro (vagal nerve) | Inhibition of PGE2-induced depolarization | Inhibited depolarization | plos.org |

| Individual vagal pulmonary C-neurons | Suppression of PGE2-induced currents | Suppressed currents | plos.org |

SK-BR-3 Cells (Breast Cancer)

This compound, a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor EP3, has been investigated for its effects on the SK-BR-3 human breast cancer cell line. In vitro studies have demonstrated that this compound can significantly reduce key cellular processes associated with cancer progression, namely proliferation and migration. The mechanism underlying these effects appears to be linked to the modulation of intracellular signaling pathways.

Research indicates that antagonism of the EP3 receptor by this compound in SK-BR-3 cells leads to a notable decrease in cell proliferation. Treatment with this compound at concentrations of 10 nM and 100 nM resulted in a reduction in proliferation to 88% and 86% of control levels, respectively. Similarly, cell migration was significantly impeded upon exposure to this compound. At concentrations of 100 nM and 1,000 nM, the migration rate of SK-BR-3 cells was reduced to 54% and 41% of the unstimulated control group, respectively.

The anti-proliferative and anti-migratory effects of this compound in SK-BR-3 cells are potentially mediated through the Gi-protein-cAMP pathway. Studies have shown that treatment with this compound leads to a significant decrease in Gi-protein expression. Specifically, 10 nM, 100 nM, and 1,000 nM of this compound reduced Gi-protein expression to 70%, 80%, and 77% of control levels, respectively. Concurrently, this compound treatment has been observed to increase the levels of cyclic AMP (cAMP); a 10 nM concentration of this compound increased cAMP concentration to 111% of the control. Furthermore, treatment with this compound was also found to significantly reduce the expression of the EP3 receptor itself on SK-BR-3 cells.

These findings suggest that by blocking the EP3 receptor, this compound disrupts the associated signaling cascade, leading to an increase in cAMP and a subsequent reduction in breast cancer cell proliferation and migration.

Interactive Data Table: Effect of this compound on SK-BR-3 Cells

| Concentration | Proliferation (% of Control) | Migration Rate (% of Control) | Gi-Protein Expression (% of Control) | cAMP Level (% of Control) | EP3 Expression (% of Control) |

| 10 nM | 88% | - | 70% | 111% | 75% |

| 100 nM | 86% | 54% | 80% | - | 73% (not significant) |

| 1,000 nM | 91% | 41% | 77% | 104% (not significant) | 68% |

In Vivo Research Applications of L 798106

Animal Models of Disease

Metabolic Disorders

Studies utilizing db/db mice, a common model for type 2 diabetes and obesity, have investigated the impact of L-798106 on various metabolic parameters.

Obesity-Induced Adipose Tissue Inflammation and Insulin (B600854) Resistance in db/db Mice

This compound has been shown to suppress systemic insulin resistance and adipose tissue inflammation in db/db mice. medchemexpress.comnih.gov Treatment with this compound significantly reversed the increased inflammatory gene and protein expressions in adipose tissue in these mice. nih.gov This suggests a role for EP3 receptor signaling in the development of obesity-associated adipose tissue inflammation and subsequent insulin resistance. nih.gov

Fasting Blood Glucose Regulation

In db/db mice, this compound has been observed to suppress increased fasting blood glucose levels. medchemexpress.com This finding indicates that antagonism of the EP3 receptor may contribute to improved glycemic control in models of metabolic dysfunction.

Adipogenesis and Lipolysis in White Adipose Tissue

Research indicates that the EP3 receptor plays a role in regulating both adipogenesis (the formation of fat cells) and lipolysis (the breakdown of fats) in white adipose tissue. In vitro studies using mouse embryonic fibroblasts have shown that while activation of the EP3 receptor by sulprostone (B1662612) suppressed differentiation into adipocytes, this compound, an EP3 antagonist, markedly facilitated this differentiation in a dose-dependent manner. nih.govresearchgate.net

In rat primary adipocytes, sulprostone suppressed lipolysis, whereas this compound enhanced lipolysis in a dose- and time-dependent manner, as reflected by changes in glycerol (B35011) concentration. nih.govresearchgate.net This effect of this compound on lipolysis was not observed in primary adipocytes from EP3-deficient mice, confirming the EP3 receptor's involvement. nih.govresearchgate.net Activation of the EP3 receptor by sulprostone was found to reduce cAMP contents and subsequent PKA activities, leading to the downregulation of phosphorylated HSL protein levels, with minimal effect on total HSL and ATGL protein expression. nih.gov The suppressive effect of sulprostone on lipolysis could be reversed by activators of adenylyl cyclase or PKA. nih.gov

Table 1 summarizes the effects of this compound on adipogenesis and lipolysis in in vitro studies.

| Process | Agent | Effect on Process | Model System | Reference |

| Adipogenesis | Sulprostone | Suppressed | WT MEFs | nih.govresearchgate.net |

| Adipogenesis | This compound | Facilitated | WT MEFs | nih.govresearchgate.net |

| Lipolysis | Sulprostone | Suppressed | Rat Primary Adipocytes | nih.govresearchgate.net |

| Lipolysis | This compound | Enhanced | Rat Primary Adipocytes | nih.govresearchgate.net |

Cardiovascular and Renal Physiology

This compound has also been investigated for its effects on cardiovascular parameters, particularly in models of hypertension.

Hypertension and Blood Pressure Regulation in Spontaneously Hypertensive Rats (SHRs)

Studies in spontaneously hypertensive rats (SHRs) have explored the role of the EP3 receptor and the effects of its antagonism by this compound on blood pressure regulation. The EP3 receptor has been demonstrated to modulate blood pressure and hemodynamics in various animal models of hypertension. researchgate.netresearchgate.net

Central administration of this compound via infusion into the paraventricular nucleus (PVN) in SHRs significantly reduced mean arterial pressure (MAP). researchgate.netspringermedizin.de This central blockade also led to a reduction in plasma norepinephrine (B1679862) (NE) levels in SHRs. researchgate.net Furthermore, this compound inhibited Fra-like (Fra-LI) activity and reduced the expression of gp91phox, proinflammatory cytokines, and MAPK in the PVN of SHRs, while increasing the expression of Cu/Zn-SOD. researchgate.net These findings suggest that central EP3 receptor blockade by this compound may ameliorate hypertension, at least in part, by attenuating oxidative stress and inflammation in the PVN of SHRs and restoring the balance of neurotransmitters in this region. researchgate.netresearchgate.net

In isolated mesenteric resistance arteries from SHRs, which exhibit increased vasoconstrictor activity to prostacyclin (PGI2) compared to normotensive Wistar-Kyoto rats (WKYs), this compound demonstrated effects on vascular tone. nih.gov While the thromboxane-prostanoid receptor (TP) antagonist SQ29548 partially reduced the vasoconstrictor activity of PGI2, this compound not only added to the effect of SQ29548 but also caused greater relaxation to PGI2 than SQ29548 alone. nih.gov This suggests an explicit involvement of EP3 in PGI2-evoked vasoconstrictor activity in SHR mesenteric resistance arteries and indicates that upregulation of the EP3 receptor may contribute significantly to the increased contractile activity evoked by PGI2 under hypertensive conditions. nih.gov

Table 2 summarizes the effects of this compound on blood pressure and related markers in SHRs.

| Animal Model | Administration Route | Measured Parameter | Effect of this compound | Reference |

| SHRs | Central (PVN infusion) | Mean Arterial Pressure (MAP) | Reduced | researchgate.netspringermedizin.de |

| SHRs | Central (PVN infusion) | Plasma Norepinephrine (NE) | Reduced | researchgate.net |

Hypothalamic Paraventricular Nucleus (PVN) Studies

Studies involving the hypothalamic paraventricular nucleus (PVN) have utilized this compound to investigate the role of EP3 receptors in this brain region, particularly in relation to sympathetic activation and hypertension. The PVN is known to be involved in cardiovascular regulation, and prostaglandin (B15479496) E2 (PGE2) can excite neurons in the PVN, leading to sympathetic excitation via EP3 receptor activation nih.govnih.gov.

Research in spontaneously hypertensive rats (SHRs) demonstrated that chronic bilateral PVN infusion of this compound significantly reduced mean arterial pressure (MAP) and plasma norepinephrine levels nih.gov. Furthermore, this compound inhibited Fra-like (Fra-LI) activity and reduced the expression of gp91phox, mitogen-activated protein kinase (MAPK), and proinflammatory cytokines in the PVN of SHRs nih.gov. It also increased the expression of Cu/Zn-SOD in the PVN and helped restore the balance of neurotransmitters in this region nih.gov.

In studies using intracerebroventricular (ICV) administration of PGE2 in rats, pretreatment with this compound significantly diminished the sympathoexcitatory responses induced by PGE2 nih.govphysiology.org. Bilateral microinjection of this compound directly into the PVN also prevented the increases in renal sympathetic nerve activity (RSNA), blood pressure (BP), and heart rate (HR) induced by PVN microinjection of PGE2 or sulprostone (an EP1/EP3 agonist) nih.govphysiology.org. These findings suggest that EP3 receptors in the PVN mediate the central excitatory effects of PGE2 on PVN neurons and sympathetic outflow nih.gov.

Immunohistochemical studies have shown that EP3 receptors are sparsely distributed in the PVN, localized in GABAergic terminals and on some PVN neurons nih.govphysiology.org. Real-time PCR has also detected EP3 receptor mRNA in the PVN nih.govphysiology.org.

COX-2 Expression in the Kidney (Thick Ascending Limb)

This compound has been used to study the regulation of cyclooxygenase-2 (COX-2) expression in the kidney, specifically in the thick ascending limb (TAL) of Henle's loop. COX-2 is constitutively expressed and highly regulated in the TAL, and its expression can be influenced by factors such as salt intake and hypertonic stimuli physiology.orgresearchgate.net.

Studies have shown that in mice given access to 1% NaCl in drinking water, COX-2 protein expression in the outer medulla increased approximately twofold, accompanied by a threefold elevation in COX-2 mRNA accumulation and an increase in PGE2 production by isolated medullary (m)TAL tubules physiology.orgresearchgate.net. Administration of this compound, a selective EP3 receptor antagonist, increased COX-2 mRNA by twofold in mTAL tubules, and the elevation in COX-2 protein induced by 1% NaCl was further increased by an additional 50% in mice treated with this compound physiology.orgresearchgate.net.

In primary mTAL cells exposed to hypertonic media (400 mosmol/kg H2O), COX-2 mRNA increased twofold physiology.orgresearchgate.net. This compound increased COX-2 mRNA twofold in isotonic media and fourfold in cells exposed to hypertonic conditions physiology.orgresearchgate.net. These results suggest that EP3 receptors in the mTAL negatively regulate COX-2 expression, and inhibition of EP3 receptors with this compound enhances COX-2 expression induced by hypertonic stimuli physiology.orgresearchgate.net.

The following table summarizes the effect of this compound on COX-2 mRNA in mTAL:

| Condition | COX-2 mRNA Fold Change (vs. Isotonic Media) |

| Isotonic Media + Vehicle | 1.0 |

| Isotonic Media + this compound | 2.0 physiology.orgresearchgate.net |

| Hypertonic Media + Vehicle | 2.0 physiology.orgresearchgate.net |

| Hypertonic Media + this compound | 4.0 physiology.orgresearchgate.net |

Vascular Contraction Effects of PGE2

This compound has been instrumental in demonstrating that the vascular contraction effect of PGE2 is partly mediated by its activity on prostanoid EP3 receptors pharmaffiliates.com. Studies in rat mesenteric arteries, which express mRNA for all four prostanoid EP receptors (EP1-4), showed that PGE2 caused concentration-dependent contraction nih.gov. A selective EP3 receptor agonist, ONO-AE-248, also induced contraction nih.gov. Pretreatment with this compound significantly, but not completely, inhibited the PGE2-induced contraction nih.gov. This suggests that while EP3 receptors play a role, other receptors like FP and TP receptors may also contribute to PGE2-induced vascular smooth muscle contraction in this tissue nih.gov.

In isolated mouse ventricular myocytes and in ex vivo mouse working heart preparations, PGE2 and the EP1/EP3 agonist sulprostone were found to reduce cardiac contractility ahajournals.org. This effect was reversed by this compound, indicating that the negative inotropic effect of PGE2 in these contexts is mediated via EP3 receptors ahajournals.org.

Atherosclerosis and Pro-inflammatory Cytokines

Research has explored the role of EP3 receptors in atherosclerosis, a disease characterized by inflammation and the accumulation of plaque in arteries openaccessjournals.com. This compound has been used in in vivo models of atherosclerosis to investigate the impact of EP3 inhibition.

In ApoE−/− mice, an in vivo model of atherosclerosis, this compound significantly inhibited the levels of pro-inflammatory cytokines researchgate.netnih.govresearchgate.net. In human aortic smooth muscle cells (HASMCs) stimulated with oxidized low-density lipoprotein (ox-LDL), this compound significantly reversed ox-LDL-caused injury by inhibiting apoptosis and inflammatory responses researchgate.netnih.govresearchgate.net. Ox-LDL elevated the levels of interleukin-17 (IL-17) and intercellular adhesion molecule-1 (ICAM-1) in HASMCs, and this compound notably restored this phenomenon researchgate.netnih.govresearchgate.net. These findings suggest that EP3 receptors contribute to the inflammatory processes involved in atherosclerosis, and their inhibition by this compound can suppress pro-inflammatory cytokine levels and mitigate vascular cell injury.

The following table summarizes the effects of this compound on pro-inflammatory markers in ox-LDL-treated HASMCs:

| Marker | Effect of ox-LDL | Effect of ox-LDL + this compound |

| IL-17 | Elevated | Restored |

| ICAM-1 | Elevated | Restored |

Respiratory System

PGE2-induced Cough

This compound has been studied for its effects on cough, particularly PGE2-induced cough. PGE2 is an inflammatory mediator that has been implicated in the induction and sensitization of the cough reflex researchgate.netnih.gov.

In conscious guinea pigs, inhalation of aerosolized PGE2 evoked cough plos.orgnih.gov. Inhaling this compound significantly decreased PGE2-induced coughs plos.orgnih.gov. Specifically, this compound reduced PGE2-evoked cough numbers by 50% and bouts of coughing by 37% plos.org. This indicates that activation of airway EP3 receptors is essential for the full expression of PGE2-induced cough plos.org.

Furthermore, studies investigating the central effects of PGE2 on cough sensitization have shown that intracerebroventricular (i.c.v.) administration of PGE2 or the non-selective EP1/EP3 agonist sulprostone enhanced citric acid-induced cough in guinea pigs nih.govnih.gov. Pretreatment with this compound, administered i.c.v., resulted in a dose-dependent inhibition of the sulprostone-enhanced citric acid-induced cough response researchgate.netnih.govnih.gov. At a dose of 5 mg/ml, this compound significantly reduced this enhancement by 62% researchgate.netnih.gov. This suggests that PGE2 sensitizes the cough reflex centrally via EP3 receptor-dependent mechanisms nih.govnih.gov.

The table below shows the effect of this compound on sulprostone-enhanced citric acid-induced cough:

| Pretreatment (i.c.v.) | Mean Coughs ± SEM | Reduction in Enhancement (%) |

| Vehicle | 16.30 ± 3.49 | - |

| This compound (2.5 mg/ml) | 8.29 ± 1.69 | - |

| This compound (5 mg/ml) | 6.20 ± 1.88 | 62% researchgate.netnih.gov |

Modulation of Vagal Sensory Nerves

Research indicates that this compound can modulate the activity of vagal sensory nerves. Prostaglandin E2 (PGE2)-induced vagal nerve depolarization in vitro is inhibited by this compound plos.orgnih.govresearchgate.net. This suggests a role for EP3 receptors on vagal sensory neurons in mediating the effects of PGE2 plos.orgnih.govresearchgate.net.

Studies using whole-cell voltage patch clamp on individual vagal pulmonary C-neurons (cell bodies located in the nodose/jugular ganglia) have shown that PGE2-induced currents were suppressed by this compound plos.orgnih.gov. Approximately one-quarter of vagal pulmonary C-neurons were found to co-express EP3 receptors plos.orgnih.gov. The similarity between the effects of this compound on PGE2-induced cough and vagal pulmonary C-neural activity suggests that a subgroup of these neurons co-expressing TRPV1 and EP3 receptors is, at least in part, responsible for the cough response to PGE2 plos.orgnih.gov. These findings indicate a modulating effect of TRPV1 on the EP3 receptor-mediated cough responses to PGE2, likely through the vagal sensory nerve plos.orgnih.govresearchgate.net.

This compound is a chemical compound that has been investigated in various in vivo research settings, primarily due to its activity as a potent and highly selective antagonist of the prostaglandin EP3 receptor tocris.comrndsystems.com. Research has explored its potential roles in neuroscience and reproductive biology, focusing on specific physiological and pathological processes.

Neuroscience Research in neuroscience has explored the effects of this compound on neuronal activity and neuroprotection in models of neurological conditions.

Locus Coeruleus Neuronal Activity Studies using rat brain slices ex vivo have demonstrated that this compound can affect the firing activity of locus coeruleus (LC) neurons. The LC is the primary source of norepinephrine in the brain and is involved in various functions, including arousal and attentionuconn.edu. Prostaglandin E2 (PGE2) and EP3 receptor agonists like sulprostone and misoprostol (B33685) have been shown to inhibit the firing rate of LC neurons in a concentration-dependent mannernih.govnih.gov. This inhibitory effect was attenuated by this compound, but not by antagonists for other PGE2 receptor subtypes (EP2 or EP4), indicating that the effect is mediated specifically through EP3 receptorsnih.govnih.gov. The inhibition appears to involve a Gi/o protein- and inwardly rectifying potassium channel (GIRK)-mediated mechanismnih.govnih.gov.

Pharmacological characterization of EP3 receptor agonists on rat LC neuron firing rate ex vivo showed the following EC50 values:

| Agonist | EC50 (nM) |

| Sulprostone | 15 |

| PGE2 | 110 |

| Misoprostol | 51 |

| Source: nih.gov |

This compound caused a rightward shift in the concentration-effect curves for these agonists, further supporting its role as an EP3 antagonist in this context nih.govnih.gov.

Subarachnoid Hemorrhage (SAH) and Neuroprotection In vivo studies in rats have investigated the neuroprotective effects of this compound following experimental subarachnoid hemorrhage (SAH). SAH can lead to oxidative stress and neuronal apoptosis, contributing to early brain injurynih.govnih.govresearchgate.net. Research indicates that inhibiting the EP3 receptor with this compound can attenuate these detrimental effectsnih.govnih.gov.

Mechanism studies in SAH rats treated with this compound showed a significant decrease in the expression of markers associated with oxidative stress and apoptosis, such as p-p38, p-FOXO3, Mul1, 4-HNE, Bax, and cleaved caspase-3 nih.govnih.gov. Concurrently, the expression of protective proteins like Mfn2 and Bcl-2 was upregulated nih.govnih.gov. The neuroprotective effects of this compound and its influence on these molecular pathways were abolished by the administration of an EP3 agonist (sulprostone) or by activating FOXO3 using CRISPR technology nih.govnih.gov.

This compound treatment also demonstrated improvements in long-term neurological deficits and preserved hippocampal neuronal survival in SAH rats nih.gov. Specifically, this compound significantly reduced neuronal degeneration and apoptosis in the ipsilateral cerebral cortex and hippocampus at different time points after SAH nih.gov.

Key findings in SAH rat model:

| Marker/Outcome | SAH + Vehicle | SAH + this compound |

| p-p38 expression | Increased | Decreased |

| p-FOXO3 expression | Increased | Decreased |

| Mul1 expression | Increased | Decreased |

| 4-HNE expression | Increased | Decreased |

| Bax expression | Increased | Decreased |

| Cleaved caspase-3 expression | Increased | Decreased |

| Mfn2 expression | Decreased | Upregulated |

| Bcl-2 expression | Decreased | Upregulated |

| Neuronal apoptosis | Increased | Reduced |

| Neuronal degeneration | Increased | Reduced |

| Long-term neurological deficits | Present | Improved |

| Source: nih.govnih.gov |

Reproductive Biology this compound has been explored for its effects in the context of reproductive processes and related pathologies, particularly those involving prostaglandin signaling.

Recurrent Pregnancy Loss and Placental Signaling Studies have investigated the role of EP3 signaling in unexplained recurrent pregnancy loss (uRPL) and the potential impact of this compound. EP3 expression has been found to be upregulated in the decidual macrophages of first-trimester placentas from uRPL patients compared to healthy controlsresearchgate.netnih.govresearchgate.netdntb.gov.ua. Furthermore, EP3 expression was increased in M1 macrophages relative to M2 macrophages in these placentasresearchgate.netdntb.gov.ua.

In vitro studies using THP-1 monocyte cells (as a model for macrophages) stimulated with an EP3 agonist (sulprostone) showed increased mRNA levels of M1 markers like IL-6 and IFN-γ researchgate.netdntb.gov.ua. Conversely, treatment with this compound stimulated the mRNA expression of M2 markers, including IL-10 and Arg-1, in a dose-dependent manner researchgate.netdntb.gov.ua.

Research using extravillous trophoblast cell lines (JEG-3 and HTR-8/SVneo) indicated that while an EP1/EP3 agonist like sulprostone could inhibit the secretion of beta-hCG, this compound did not affect beta-hCG secretion researchgate.netnih.govresearchgate.net. This compound did, however, suppress the expression of p-ERK1/2, which was stimulated by PGE2/sulprostone nih.govresearchgate.netdntb.gov.ua. Elevated activation of EP3 signaling in first-trimester placentas in uRPL is suggested to play a role in regulating the inflammatory microenvironment, hormone secretion by extravillous trophoblasts, and extracellular matrix remodeling at the fetal-maternal interface researchgate.netnih.govresearchgate.net. This compound is considered a potential therapeutic candidate for uRPL researchgate.netnih.govresearchgate.net.

Effects of Sulprostone and this compound on Macrophage Markers In Vitro:

| Treatment | IL-6 mRNA | IFN-γ mRNA | IL-10 mRNA | Arg-1 mRNA |

| Sulprostone | Increased | Increased | - | - |

| This compound | - | - | Stimulated | Stimulated |

| Source: researchgate.netdntb.gov.ua |

Endometrial Cancer Cell Proliferation and Migration Studies have investigated the role of EP3 in endometrial cancer (EC) and the effects of this compound on EC cells. High expression of EP3 has been correlated with poor progression-free survival and overall survival in endometrial carcinomauni-muenchen.de. In vitro studies using EC cell lines (specifically RL95-2 cells) have shown that this compound, as an EP3 antagonist, can decrease the proliferation and migration of these cellsuni-muenchen.denih.gov.

This compound was found to induce the expression of estrogen receptor β (ERβ) and inhibit the activity of Ras, which are suggested mechanisms contributing to the decreased proliferation and migration uni-muenchen.de. ERβ is thought to have a protective effect on the endometrium and can inhibit the proliferation and migration of cancer cells uni-muenchen.denih.gov.

In vitro effects of this compound on RL95-2 Endometrial Cancer Cells:

| Treatment | Cell Viability (MTT assay) | Proliferation (BrdU assay) | Migration Area (Wound Healing assay) | ERβ Expression | Ras Activity |

| This compound | Decreased (dose-dependent) nih.gov | Inhibited nih.gov | Decreased nih.gov | Increased uni-muenchen.denih.gov | Inhibited uni-muenchen.de |

| Source: uni-muenchen.denih.govresearchgate.net |

Myometrial Contractility (Human Labor) Research into human myometrial contractility, particularly in the context of labor, has explored the roles of PGE2 receptors, including EP3. Studies using myometrial biopsies from pregnant women at term have investigated the effects of this compound on myometrial contractionsnih.govoup.comresearchgate.netoup.compatsnap.com.

While the expression levels of EP1 and EP3 receptors in upper and lower segment myometrium did not show significant differences or changes associated with the onset of labor, functional studies indicated a role for EP3 nih.govoup.comresearchgate.netoup.com. In vitro studies on myometrial strips showed that this compound inhibited both spontaneous and PGE2-induced contractions nih.govoup.comresearchgate.netoup.compatsnap.com. In contrast, an EP1 antagonist had no effect nih.govoup.comresearchgate.netoup.compatsnap.com. These findings suggest that EP3 is a primary receptor subtype mediating PGE2-induced contractility in human pregnant myometrium at term and could represent a potential therapeutic target nih.govoup.comresearchgate.netoup.compatsnap.com.

Effects of this compound on Human Term Myometrial Contractility In Vitro:

| Treatment | Spontaneous Contractions | PGE2-induced Contractions |

| This compound | Inhibited nih.govoup.comresearchgate.netoup.compatsnap.com | Inhibited nih.govoup.comresearchgate.netoup.compatsnap.com |

| Source: nih.govoup.comresearchgate.netoup.compatsnap.com |

General In Vivo Applications

This compound has been employed in various in vivo studies to explore the physiological and pathophysiological roles mediated by the EP3 receptor. Its use has been instrumental in understanding the involvement of EP3 signaling in diverse systems. usbio.netsigmaaldrich.com For instance, it has been utilized in studies investigating prostanoid receptor signaling that regulates central excitatory effects of PGE2 on PVN neurons and COX-2 levels. sigmaaldrich.com Furthermore, research in rats has explored its potential antioxidative stress and antiapoptotic effects in models of subarachnoid hemorrhage. researchgate.net Studies in mice have also used this compound to investigate the impact of pharmacologic suppression of EP3 on the survival of TSC2-deficient cells. researchgate.net

Attenuating Electrical Field Stimulation-induced Contractile Responses

Research has demonstrated the ability of this compound to attenuate contractile responses induced by electrical field stimulation (EFS) in various tissues, both in vitro and in vivo. medchemexpress.comtocris.comnih.gov This effect is linked to its antagonistic action at the EP3 receptor. For example, this compound has been shown to inhibit EFS-induced contractile responses in guinea pig trachea and vas deferens. medchemexpress.comcaymanchem.com In human isolated colon circular muscle, lubiprostone (B194865) caused an inhibition of EFS-induced contractions, and neither EP1 nor EP3 receptor antagonists, including this compound (1 µM), had any effect on this response. nih.gov However, in rat fore-stomach circular muscle and rat colon longitudinal muscle, this compound (1 µM) did not change lubiprostone-induced contractile responses. nih.gov In contrast, studies on rat tracheal cylinders exposed to hyperoxia showed that an EP3 antagonist significantly attenuated contractile responses evoked by the EP3 agonist sulprostone. researchgate.net

Investigating EP3 Agonist Activity in vivo

This compound serves as a crucial tool for investigating the activity of EP3 agonists in vivo by blocking their effects. medchemexpress.comtocris.comnih.gov By observing the reversal or reduction of agonist-induced responses in the presence of this compound, researchers can confirm the involvement of the EP3 receptor. This approach has been used in numerous studies to "tease out" EP3 agonist activity. usbio.netsigmaaldrich.com For instance, this compound successfully blocks the actions of sulprostone, a known EP3-selective agonist, in various in vivo models. caymanchem.comusbio.netsigmaaldrich.com Research in rat locus coeruleus neurons ex vivo demonstrated that this compound blocked the inhibitory effects of sulprostone, PGE2, and misoprostol on neuronal firing activity, indicating mediation via EP3 receptors. frontiersin.org In mouse colonic myocytes, this compound significantly diminished sulprostone- and lubiprostone-evoked TRPC4 currents, further supporting its role in blocking EP3-mediated effects. mdpi.com Studies in human prostate cancer cells have shown that this compound increases androgen receptor (AR) expression and cell proliferation, while the EP3 agonist sulprostone decreases them, indicating that EP3 affects AR expression. bioscientifica.com

Advanced Research Methodologies Involving L 798106

Molecular and Cellular Techniques

The investigation of L-798106's effects at the molecular and cellular levels relies on established techniques that provide insights into its influence on cellular function and gene regulation.

Real-time RT-PCR for Gene Expression Analysis

Real-time Reverse Transcription Polymerase Chain Reaction (RT-PCR), also known as quantitative RT-PCR (qRT-PCR), is a widely used technique to measure the levels of specific messenger RNA (mRNA) molecules in a sample, providing an indication of gene expression. This method is valuable for assessing how this compound treatment affects the transcription of target genes. Studies involving this compound have utilized qRT-PCR to quantify changes in mRNA expression in various cell types and tissues.

For instance, research investigating the role of EP3 receptors in kidney function used real-time RT-PCR to determine the accumulation of mRNA for cyclooxygenase-2 (COX-2) in the thick ascending limb (TAL) of rats treated with this compound. The study found that administration of this compound increased COX-2 mRNA accumulation. nih.govphysiology.orgnih.govresearchgate.net In another study focusing on atherosclerosis, mRNA expressions were assessed by qRT-PCR to understand the mechanism by which EP3 modulates the disease's development, with this compound used as an EP3 inhibitor. researchgate.netnih.gov Additionally, qRT-PCR has been employed to measure the expression levels of EP1-4 receptor subtypes in distal colonic muscular strips and isolated myocytes to correlate EP3 receptor expression with this compound-sensitive contractions. mdpi.com

Data from a study on kidney function demonstrated that this compound increased COX-2 mRNA accumulation. nih.govphysiology.orgnih.govresearchgate.net

Western Blot Analysis for Protein Expression

Western Blot analysis is a fundamental technique for detecting and quantifying specific proteins in a sample. This method is essential for determining whether changes observed at the mRNA level translate into altered protein levels and for examining the expression of key proteins involved in signaling pathways modulated by this compound.

Research on the effects of this compound has frequently employed Western blotting. Studies have used this technique to assess the protein levels of various targets, including GAD67 and TH in the paraventricular nucleus (PVN) of rats researchgate.net, COX-2 in kidney tissues nih.govphysiology.orgnih.govresearchgate.net, and apoptosis-associated proteins like Caspase-3, Bax, and Bcl-2 in cancer cells nih.gov. Western blot analysis has also been used to examine the expression of EP3, Gi-protein, and p-ERK1/2 in breast cancer cell lines treated with this compound. dovepress.com Furthermore, it has been applied to detect the levels of FBP1 protein in liver cancer cells in response to this compound treatment. spandidos-publications.com

Data from a study on kidney function showed that this compound increased COX-2 protein expression. nih.govphysiology.orgnih.govresearchgate.net In breast cancer cells (SK-BR-3), EP3 antagonism by this compound significantly decreased Gi-protein levels. dovepress.com

Immunohistochemistry and Morphometric Analysis

Immunohistochemistry (IHC) is a technique that uses antibodies to visualize specific proteins in tissue sections, allowing for the determination of protein localization and distribution. Morphometric analysis involves the quantitative measurement of morphological features in tissues or cells. When used together, IHC and morphometric analysis provide spatial information about protein expression and allow for the quantification of cellular or tissue changes induced by treatments like this compound.

This compound research has utilized IHC and morphometric analysis to study protein expression in tissues. For example, studies investigating the role of EP3 receptors in the kidney used immunohistochemical and morphometric analysis to assess the stained area for COX-2-positive cells in renal sections from rats treated with this compound. nih.govphysiology.orgnih.govresearchgate.net This approach revealed that this compound treatment increased the number of COX-2-expressing cells. nih.govphysiology.orgnih.govresearchgate.net

Data from kidney studies showed that this compound treatment increased the area stained for COX-2-positive cells. nih.govphysiology.orgnih.govresearchgate.net

Bioluminescence Resonance Energy Transfer (BRET) Biosensor Technology

Bioluminescence Resonance Energy Transfer (BRET) biosensor technology is a powerful tool for studying real-time protein-protein interactions and conformational changes in living cells, particularly for G protein-coupled receptors (GPCRs) like the EP3 receptor. This technology utilizes the transfer of energy between a bioluminescent donor and a fluorescent acceptor molecule when they are in close proximity, allowing for the detection of molecular events upon receptor activation or inhibition.

Recent research has employed BRET-based biosensor technology to define the signaling profiles for human EP3 receptor isoforms in response to ligands, including this compound. researchgate.netnih.govpatsnap.comresearchgate.net This technology has revealed that this compound can act as a biased agonist of the Gαz pathway for some human EP3 isoforms, an effect not observed in the mouse EP3 isoform α. researchgate.netnih.govpatsnap.comresearchgate.net This highlights the utility of BRET in discerning the complex and isoform-specific signaling of GPCRs and the nuanced effects of ligands like this compound.

CRISPR/Cas9 for Gene Knockout and Activation

CRISPR/Cas9 is a revolutionary genome editing technology that allows for precise modification of DNA, including gene knockout (inactivating a gene) and gene activation (increasing gene expression). This technique is invaluable for studying the specific roles of genes, such as the gene encoding the EP3 receptor, in cellular processes and disease models relevant to this compound research.

While direct studies using CRISPR/Cas9 with this compound were not prominently detailed in the search results, the principle of using genetic manipulation to complement pharmacological studies with this compound is established. For instance, research has utilized genetic knockout of the EP3 receptor in parallel with this compound administration to investigate its effects on cardiac injury. nih.gov This approach allows researchers to differentiate between the effects of pharmacological inhibition by this compound and the complete absence of the EP3 receptor protein. CRISPR/Cas9 offers a precise method to achieve such genetic knockout or to activate other genes that may be involved in pathways modulated by this compound. nih.govzeclinics.comnih.gov

Flow Cytometry for Cell Apoptosis

Flow cytometry is a technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It can be used to quantify various cellular processes, including apoptosis (programmed cell death), by employing fluorescent markers that bind to specific cellular components or indicate cellular states.

Flow cytometry has been applied in studies involving this compound to assess its impact on cell apoptosis. Research investigating the effects of this compound on atherosclerosis used flow cytometry to assess cell apoptosis in human aortic smooth muscle cells (HASMCs) stimulated with oxidized low-density lipoprotein (ox-LDL). researchgate.netnih.gov These studies showed that this compound significantly reversed ox-LDL-caused HASMCs injury, in part by inhibiting apoptosis. researchgate.netnih.gov Flow cytometry has also been used to demonstrate that this compound treatment significantly increased the proportion of apoptotic cells in certain cancer cell lines. nih.gov

Data from studies using flow cytometry have shown that this compound can influence cell apoptosis. In ox-LDL-treated HASMCs, this compound inhibited apoptosis. researchgate.netnih.gov Conversely, in A549 cells, this compound treatment significantly increased the proportion of apoptotic cells. nih.gov

Summary of Effects of this compound on Apoptosis (Flow Cytometry Data)

| Cell Type | Treatment | Effect on Apoptosis | Citation |

| HASMCs (ox-LDL stimulated) | This compound | Inhibited apoptosis | researchgate.netnih.gov |

| A549 cells | This compound | Increased apoptosis | nih.gov |

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for quantifying proteins, including cytokines, in biological samples. This compound has been employed in studies utilizing ELISA to assess its impact on cytokine levels, particularly in the context of inflammation.

Research involving spontaneously hypertensive rats (SHRs) demonstrated that bilateral infusion of this compound into the hypothalamic paraventricular nucleus (PVN) significantly reduced the expression of pro-inflammatory cytokines in this brain region. nih.gov Similarly, studies investigating atherosclerosis have shown that this compound significantly inhibited the levels of pro-inflammatory cytokines in vivo. researchgate.netresearchgate.net

In cellular studies, ELISA has been used to measure the levels of specific cytokines in cell culture supernatants following treatment with this compound. For instance, experiments examining the role of the EP3 receptor in Anaplasma phagocytophilum-mediated inflammasome activation measured IL-1β and IL-6 levels in cell culture supernatants by ELISA, showing effects upon treatment with the EP3 antagonist this compound. nih.gov Another study investigating the impact of oxidized low-density lipoprotein (ox-LDL) on human aortic smooth muscle cells (HASMCs) utilized ELISA to determine the levels of TNF-α, IL-17, IL-1β, IL-8, and IL-6 in cell supernatants, revealing that this compound treatment influenced these inflammatory markers. researchgate.net Furthermore, in studies assessing the effect of EP receptor inhibitors on immune activation, ELISA was used to measure IFNγ concentration in the supernatants of human peripheral blood mononuclear cell (PBMC)-derived T cells treated with this compound. figshare.com

Wound-healing Assay for Cell Migration

The wound-healing assay, also known as the scratch assay, is an in vitro technique used to study cell migration. This method involves creating a "wound" or gap in a monolayer of cells and observing the migration of cells into the cleared area over time. 4dcell.com this compound has been utilized in wound-healing assays to investigate the role of EP3 receptors in cell motility in various cell types.

Studies have shown that treatment with this compound significantly suppressed the migration ability of non-small cell lung cancer cells (A549 line) and endometrial cancer cells (RL95-2 line) in wound-healing assays. nih.govnih.gov This suggests a role for EP3 receptor signaling in promoting the migration of these cancer cells. In the context of vascular biology, this compound has been demonstrated to significantly attenuate the migration of vascular smooth muscle cells (VSMCs). ahajournals.org Additionally, research on breast cancer cells (SK-BR-3 line) using wound-healing assays indicated that this compound significantly reduced cell migration. dovepress.com

These findings collectively highlight the utility of the wound-healing assay in conjunction with this compound to elucidate the involvement of EP3 receptors in cell migration processes relevant to cancer progression and vascular remodeling.

Physiological and Pharmacological Assessments

Beyond in vitro cellular assays, this compound has been integral to in vivo physiological and pharmacological assessments to understand the systemic effects of EP3 receptor blockade.

Measurement of Mean Arterial Pressure (MAP)

Mean Arterial Pressure (MAP) is a key physiological parameter reflecting the average pressure in the arteries during one cardiac cycle. Measurement of MAP is crucial in studies investigating cardiovascular function and hypertension. This compound has been used in animal models, particularly spontaneously hypertensive rats (SHRs), to evaluate the impact of EP3 receptor inhibition on blood pressure.

Multiple studies have reported that the administration of this compound leads to a significant reduction in MAP in SHRs. nih.govresearchgate.netahajournals.orgspringermedizin.deresearchgate.net For example, chronic bilateral infusion of this compound into the PVN of SHRs for 28 days resulted in decreased MAP. nih.govresearchgate.net Intracisternal infusion of this compound in SHRs also led to a significant decrease in MAP. ahajournals.org These findings underscore the involvement of central EP3 receptors in blood pressure regulation and the potential of this compound as a tool to study this mechanism.

Plasma Norepinephrine (B1679862) Levels

Plasma norepinephrine (NE) levels are indicators of sympathetic nervous system activity. Changes in norepinephrine levels are often associated with cardiovascular conditions like hypertension. Research utilizing this compound has included the measurement of plasma norepinephrine to assess the compound's effects on sympathetic outflow.

Studies in SHRs have shown that infusion of this compound significantly reduced plasma norepinephrine levels. nih.govahajournals.orgspringermedizin.deresearchgate.net This reduction in norepinephrine levels observed concurrently with decreased MAP suggests that the antihypertensive effects of this compound may, in part, be mediated through the modulation of sympathetic nervous system activity. nih.gov

Electrophysiological Recordings (e.g., Firing Activity of LC neurons)

Electrophysiological recordings are techniques used to measure the electrical activity of cells, such as neurons. This compound has been employed in electrophysiological studies, particularly focusing on the firing activity of neurons in the Locus Coeruleus (LC), a brain nucleus involved in various physiological processes, including stress responses and arousal.

Single-unit extracellular recordings and patch-clamp techniques have been used to investigate the effects of this compound on LC neuron firing. nih.govfrontiersin.orgsciforum.netnih.govscienceopen.com These studies have demonstrated that this compound, as an EP3 receptor antagonist, blocks the inhibitory effects of EP3 receptor agonists like sulprostone (B1662612), prostaglandin (B15479496) E2 (PGE2), and misoprostol (B33685) on the firing rate of LC neurons. nih.govsciforum.netnih.gov This indicates that the inhibitory regulation of LC neuronal activity by these prostanoids is mediated via EP3 receptors. The mechanism is thought to involve a Gi/o protein-coupled pathway and inwardly rectifying potassium (GIRK) channels. nih.govnih.gov

Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assays

Glucose-Stimulated Insulin Secretion (GSIS) assays are used to measure the amount of insulin released by pancreatic beta cells in response to elevated glucose levels. This compound has been utilized in GSIS assays to explore the role of EP3 receptors in insulin secretion, particularly in the context of diabetes.

Studies using islets isolated from diabetic mice and human donors with type 2 diabetes (T2D) have shown that this compound augmented GSIS. nih.govnih.govresearchgate.netelifesciences.org This effect was primarily observed in diabetic islets, where there is often elevated PGE2 production and increased EP3 receptor expression. nih.govnih.govresearchgate.netelifesciences.org In contrast, this compound did not significantly affect GSIS in islets from non-diabetic donors. nih.govelifesciences.org These findings suggest that the PGE2/EP3 axis contributes to beta-cell dysfunction in diabetes, and this compound can improve insulin secretion in this context by blocking the inhibitory effects mediated by EP3 receptors. nih.govnih.govresearchgate.netelifesciences.org

Concentration-Effect Curves and pKB Estimation

Research involving this compound frequently employs concentration-effect curves to characterize its antagonist activity at the EP3 receptor. These studies typically involve assessing the effect of varying concentrations of this compound on responses induced by EP3 agonists. A rightward shift in the agonist concentration-effect curve in the presence of this compound is indicative of competitive antagonism.

The affinity of this compound for the EP3 receptor as an antagonist is often quantified using the pKB or pA2 value, which are measures derived from concentration-effect data analysis, such as Schild analysis. For example, in studies examining the inhibition of rat locus coeruleus neurons, perfusion with this compound (10 µM) caused a rightward shift in the concentration-effect curves for prostaglandin E2 (PGE2) and misoprostol. The estimated antagonist affinity (pKB) for this compound was found to be 6.26 ± 0.05 when using PGE2 as the agonist and 5.91 ± 0.14 when using misoprostol frontiersin.org. Earlier estimations using sulprostone as the agonist were also performed frontiersin.org. In another study involving guinea-pig vas deferens, this compound demonstrated an apparent pA2 of 7.48 ± 0.25 medchemexpress.com. The highly lipophilic nature of this compound has been associated with surprisingly slow antagonism onset in certain isolated smooth muscle preparations, despite its high affinity researchgate.netresearchgate.net. Studies have reported pA2 values for this compound in the range of 7.5-8.0 researchgate.net.

Data on pKB/pA2 values for this compound from selected studies:

| Agonist Used | Preparation/Assay | This compound Concentration | pKB / pA2 Value | Reference |

| PGE2 | Rat locus coeruleus neurons | 10 µM | 6.26 ± 0.05 pKB | frontiersin.org |

| Misoprostol | Rat locus coeruleus neurons | 10 µM | 5.91 ± 0.14 pKB | frontiersin.org |

| Sulprostone | Guinea-pig vas deferens | 0.2 µM | 7.48 ± 0.25 pA2 | medchemexpress.com |

| Sulprostone | Guinea-pig aorta | Not specified | 7.5-8.0 pA2 | researchgate.net |

Computational Approaches

Computational methods, including virtual docking, pharmacophore modeling, and high-throughput virtual screening, have been utilized in research involving this compound, particularly in the context of discovering and evaluating EP3 receptor ligands.

Virtual Docking and Pharmacophore Modeling